3-(2,3-Dihydro-1-benzofuran-5-YL)propanal
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-YL)propanal is an organic compound with the molecular formula C11H12O2 It is a derivative of benzofuran, a heterocyclic aromatic organic compound
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-YL)propanal has several scientific research applications:
Safety and Hazards
The compound is associated with several hazard statements including H315, H317, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
While specific future directions for “3-(2,3-Dihydro-1-benzofuran-5-YL)propanal” are not mentioned in the available resources, benzofuran derivatives have shown significant potential in medical research, particularly in the development of anticancer agents . This suggests that “this compound” and related compounds may have potential applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanal typically involves the following steps:
Formylation: The Grignard reagent is then reacted with formaldehyde to introduce the propanal group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-YL)propanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(2,3-Dihydro-1-benzofuran-5-YL)propanoic acid.
Reduction: 3-(2,3-Dihydro-1-benzofuran-5-YL)propanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways . The benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,3-Dihydro-1-benzofuran-5-ylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-YL)propanal is unique due to its combination of the benzofuran ring and the propanal group, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,6,8H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKHOGAHZACYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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